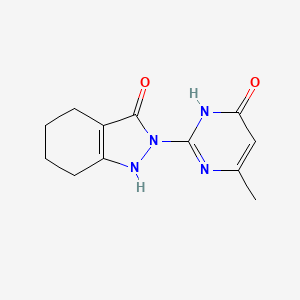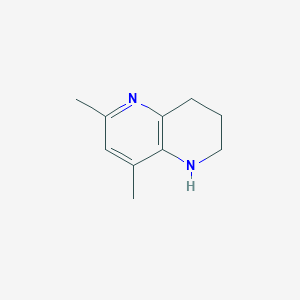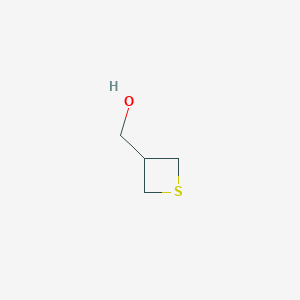![molecular formula C16H11F3N4O2 B2770871 {5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone CAS No. 477847-96-4](/img/structure/B2770871.png)
{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a 1,2,3-triazole ring, a trifluoromethoxy group attached to a phenyl ring, and a pyridinyl group. The trifluoromethoxy group is a strong electron-withdrawing group, which can significantly affect the chemical properties of the compound .
Molecular Structure Analysis
The presence of the 1,2,3-triazole ring, trifluoromethoxy group, and pyridinyl group suggests that this compound could have interesting electronic properties. The trifluoromethoxy group is a strong electron-withdrawing group, which could make the compound more reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethoxy group could make the compound more lipophilic, which could affect its solubility and stability .Applications De Recherche Scientifique
Pharmacophore Design of Kinase Inhibitors
Triazole derivatives, such as “{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone”, are highlighted for their role in the design of selective kinase inhibitors. These compounds are noted for their selective inhibition of the p38 mitogen-activated protein (MAP) kinase, which is crucial for the regulation of proinflammatory cytokines. The specific structural features of these molecules, including the tri- and tetra-substituted imidazole scaffold, facilitate their binding and inhibitory activity towards kinase enzymes, underscoring their potential in therapeutic interventions aimed at inflammatory responses (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Triazole Derivatives in Drug Development
Research on 1H-1,2,3-triazole and related derivatives reveals their significance in the pharmaceutical industry, particularly for their diverse biological activities. These compounds are part of a class of heterocyclic compounds that have been incorporated into new drugs due to their structural variability and pharmacological potentials. Triazoles have been explored for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The exploration of triazole derivatives, including those with specific substituents like “this compound”, emphasizes their importance in developing novel therapeutic agents (Ferreira et al., 2013).
Reactivity and Application of Triazole Derivatives
The reactivity of 1,2,4-triazole-3-thione derivatives has been a subject of study, showing high indicators of antioxidant and antiradical activity. These compounds have been compared to biogenic amino acids such as cysteine for their free SH-group structure. The synthesis and pharmacological activity of these derivatives provide new opportunities for their application in medicinal chemistry, demonstrating the broad utility of triazole derivatives in scientific research and drug development (Kaplaushenko, 2019).
Orientations Futures
Propriétés
IUPAC Name |
[5-methyl-1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2/c1-10-14(15(24)11-6-8-20-9-7-11)21-22-23(10)12-2-4-13(5-3-12)25-16(17,18)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPVMJPBMDLQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2770788.png)

![4-(2,4-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2770790.png)

![2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2770794.png)
![2-Amino-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid;hydrochloride](/img/structure/B2770795.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2770796.png)




![2,6-dichloro-N-[4-(methylsulfanyl)phenyl]pyridine-3-sulfonamide](/img/structure/B2770808.png)
![Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate](/img/structure/B2770810.png)
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2770811.png)
